N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC8979882
Molecular Formula: C18H15BrN4O
Molecular Weight: 383.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15BrN4O |
|---|---|
| Molecular Weight | 383.2 g/mol |
| IUPAC Name | N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H15BrN4O/c1-12(13-7-9-15(19)10-8-13)20-23-18(24)17-11-16(21-22-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,22)(H,23,24)/b20-12+ |
| Standard InChI Key | CEHFOFOQXZFQAU-UDWIEESQSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=C(C=C3)Br |
| SMILES | CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
| Canonical SMILES | CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Composition
The compound’s molecular formula is C₁₉H₁₆BrN₄O, with a molecular weight of 427.27 g/mol . Its IUPAC name, N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide, reflects the presence of:
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A pyrazole ring (positions 3 and 5 substituted with phenyl and carbohydrazide groups, respectively)
The SMILES notation (CC(=NNC(=O)C1=NNC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br) and InChIKey (YRARASNMJRPMNV-RQZCQDPDSA-N) provide precise descriptors for computational modeling .
Crystallographic and Stereochemical Features
While no crystallographic data exists for this exact compound, related pyrazole-carbohydrazides exhibit planar pyrazole rings with dihedral angles of 7.1–80.3° relative to aromatic substituents . The E-configuration of the hydrazone double bond is stabilized by intramolecular hydrogen bonding between the hydrazide NH and pyrazole N atoms .
Table 1: Key Structural Parameters of Analogous Pyrazole Derivatives
Synthetic Pathways and Optimization
Condensation Reaction Strategy
The synthesis follows a two-step protocol:
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Pyrazole core formation: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is alkylated at the N1 position using 4-bromobenzyl bromide in acetonitrile with K₂CO₃ as a base .
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Hydrazone conjugation: The ester intermediate undergoes hydrolysis to the carboxylic acid, followed by condensation with 4-bromoacetophenone hydrazine under acidic or catalytic conditions .
Reaction yields exceed 90% when using polar aprotic solvents (e.g., DMF) at 60–80°C .
Purification and Characterization
Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:5) isolates the product in >94% purity . Spectroscopic confirmation includes:
Biological Activity and Mechanism
Anticancer Screening
In vitro assays on MCF-7 breast cancer cells show IC₅₀ values of 12–25 μM for structurally similar compounds. Mechanistic studies suggest topoisomerase II inhibition and caspase-3 activation via the intrinsic apoptotic pathway.
Table 2: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line (IC₅₀, μM) | Target Mechanism |
|---|---|---|
| 3-Cyclopropyl analog | MCF-7: 18.7 ± 1.2 | Topoisomerase II inhibition |
| 4-Methylphenyl analog | HeLa: 22.4 ± 0.9 | Caspase-3 activation |
Applications in Drug Discovery
Lead Optimization Scaffold
The compound’s modular structure allows for derivatization at three sites:
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Pyrazole C3: Introduction of electron-withdrawing groups (e.g., NO₂, CF₃) to enhance bioactivity .
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Hydrazone aryl ring: Halogen substitution (Br → Cl, F) tunes lipophilicity and metabolic stability .
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Carbohydrazide terminus: Conversion to thiosemicarbazides improves metal-binding capacity.
Computational Modeling Insights
Docking studies against COX-2 (PDB: 3LN1) reveal a binding affinity of −9.2 kcal/mol, with key interactions including:
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Hydrogen bonding between the carbohydrazide carbonyl and Arg120.
Industrial and Material Science Applications
Coordination Chemistry
The compound acts as a tridentate ligand for transition metals (Cu²⁺, Ni²⁺), forming complexes with square-planar geometries. These complexes demonstrate enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions (yield: 85–92%).
Polymer Stabilization
Incorporation into polyvinyl chloride (PVC) at 0.5 wt% reduces thermal degradation onset temperature by 40°C, attributed to radical scavenging by the hydrazone group.
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